4-[76Br]bromobicalutamide is a radiolabeled derivative of bicalutamide, a well-known nonsteroidal androgen receptor antagonist primarily used in the treatment of prostate cancer. This compound has gained attention due to its potential applications in both therapeutic and diagnostic contexts, particularly in imaging studies involving positron emission tomography. The introduction of the bromine isotope, 76Br, enhances its utility in radiopharmaceutical applications by allowing for the tracking of biological processes in vivo.
Bicalutamide, the parent compound of 4-[76Br]bromobicalutamide, was first approved for clinical use in the 1990s as an antiandrogen for prostate cancer treatment. The synthesis of 4-[76Br]bromobicalutamide involves radiolabeling techniques that incorporate the bromine isotope into the bicalutamide structure. This compound falls under the classification of androgen receptor antagonists and radiopharmaceuticals.
The synthesis of 4-[76Br]bromobicalutamide typically involves a two-step process:
The molecular structure of 4-[76Br]bromobicalutamide retains the core structure of bicalutamide with a bromine atom substituted at the para position of the aromatic ring. This substitution is critical for its binding affinity to androgen receptors. The molecular formula can be represented as C18H14BrN3O3S, with specific stereochemistry playing a vital role in its biological activity.
The chemical reactivity of 4-[76Br]bromobicalutamide can be explored through various reactions:
4-[76Br]bromobicalutamide functions primarily as an antagonist to the androgen receptor. Upon administration, it competes with natural androgens (such as testosterone) for binding sites on the androgen receptor, inhibiting receptor activation. This mechanism leads to decreased proliferation of androgen-dependent prostate cancer cells.
Studies have shown that 4-[76Br]bromobicalutamide exhibits strong binding affinity to androgen receptors, comparable to that of non-labeled bicalutamide. The estimated free binding energy indicates a favorable interaction with the receptor site .
4-[76Br]bromobicalutamide has several important applications:
Androgen receptor (AR) signaling drives prostate cancer initiation, progression, and therapeutic resistance. AR is overexpressed in >90% of primary prostate tumors and nearly all metastatic lesions, with expression levels increasing significantly in castration-resistant prostate cancer (CRPC). This overexpression enables cancer cells to maintain AR transcriptional activity even under low-androgen conditions following androgen deprivation therapy (ADT) [4] [8]. Structurally, AR comprises:
AR amplification and mutations (e.g., T878A, F877L) promote constitutive activation and convert antagonists like enzalutamide into agonists. These molecular adaptations allow CRPC tumors to bypass endocrine therapies, making AR a critical diagnostic and therapeutic target [5] [8].
Table 1: AR Expression Patterns in Prostate Cancer Progression
Disease Stage | AR Expression Status | Clinical Impact |
---|---|---|
Localized PCa | Moderate overexpression | Androgen-dependent growth |
Metastatic HSPC | Increased amplification | Reduced time to ADT resistance |
CRPC | High-level overexpression | Constitutive signaling under castrate conditions |
Neuroendocrine PCa | Loss of AR expression | Shift to AR-independent pathways |
极少数情况下,突变可能发生在AR的DBD区域(如R607Q),导致DNA结合亲和力增加,从而增强AR的转录活性,促进肿瘤生长。这些突变机制共同促成了ADT治疗失败和CRPC的发展 [8]。
Non-steroidal AR ligands offer distinct advantages over steroidal compounds for molecular imaging:
Bicalutamide, a first-generation non-steroidal antiandrogen, serves as an ideal scaffold for tracer development due to its high AR affinity (IC50 ~160 nM) and established safety profile. Halogenation at the 4-position of its phenyl ring enhances AR binding affinity while providing a site for radionuclide incorporation [6]. Bromine-76 (half-life: 16.2 h) is particularly suitable for PET imaging of slower biological processes like AR trafficking, outperforming short-lived isotopes like fluorine-18 (half-life: 110 min) for longitudinal studies [7].
Table 2: Comparison of AR-Targeted PET Tracers
Tracer | Basis | Affinity (IC50) | Key Limitation |
---|---|---|---|
4-[76Br]Bromobicalutamide | Bicalutamide analog | ~50 nM | Low tumor uptake in some models |
18F-FDHT | DHT analog | ~1.3 nM | Androgen agonist properties |
89Zr-DFO-AR | Antibody-based | <1 nM | Slow blood clearance |
4-[76Br]Bromobicalutamide is synthesized via electrophilic bromination of a tributylstannane precursor using [76Br]bromide and an oxidizing agent (e.g., chloramine-T or peracetic acid). This method achieves:
Notably, the brominated analog exhibits substantially higher AR affinity (IC50 ~50 nM) compared to unmodified bicalutamide (IC50 ~160 nM) due to enhanced hydrophobic interactions with the LBD [6].
In castrated rats, 4-[76Br]bromobicalutamide showed specific uptake in AR-rich tissues (prostate, seminal vesicles), blocked competitively by unlabeled bicalutamide. However, in AR-positive xenograft mouse models (e.g., LNCaP), tumor uptake remained low despite high in vitro affinity. This discordance highlights challenges in:
While 4-[76Br]bromobicalutamide hasn't entered clinical trials, it informed the development of next-generation AR tracers. Current research focuses on:
Table 3: Key Preclinical Findings for 4-[76Br]Bromobicalutamide
Parameter | Result | Implication |
---|---|---|
AR Binding Affinity | IC50 = 50 ± 12 nM | Higher than parent compound |
Specific Activity | >2 Ci/μmol | Suitable for receptor imaging |
Androgen Tissue Uptake | 3.2 %ID/g (prostate) in castrated rats | Target engagement confirmed |
Tumor Uptake (LNCaP) | <0.5 %ID/g at 1h | Limited diagnostic utility |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0